molecular formula C11H14INO B12066474 N-(2-iodobenzyl)tetrahydrofuran-3-amine

N-(2-iodobenzyl)tetrahydrofuran-3-amine

Cat. No.: B12066474
M. Wt: 303.14 g/mol
InChI Key: SFRHCFKTEFMXCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-iodobenzyl)tetrahydrofuran-3-amine is a chemical compound that features a tetrahydrofuran ring substituted with an amine group and a 2-iodobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodobenzyl)tetrahydrofuran-3-amine typically involves the reaction of tetrahydrofuran-3-amine with 2-iodobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-iodobenzyl)tetrahydrofuran-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-iodobenzyl)tetrahydrofuran-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the iodo group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, leading to increased binding affinity and specificity .

Properties

Molecular Formula

C11H14INO

Molecular Weight

303.14 g/mol

IUPAC Name

N-[(2-iodophenyl)methyl]oxolan-3-amine

InChI

InChI=1S/C11H14INO/c12-11-4-2-1-3-9(11)7-13-10-5-6-14-8-10/h1-4,10,13H,5-8H2

InChI Key

SFRHCFKTEFMXCT-UHFFFAOYSA-N

Canonical SMILES

C1COCC1NCC2=CC=CC=C2I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.